

An In-depth Technical Guide on the Thermochemical Properties of (1-Methylheptyl)benzene

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Compound of Interest

Compound Name: *2-Phenyloctane*

Cat. No.: *B13413545*

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the available thermochemical data for (1-Methylheptyl)benzene (also known as **2-Phenyloctane**). Due to the specificity of this compound, experimental methodologies are detailed based on established protocols for structurally similar alkylbenzenes. This document aims to be a critical resource for professionals requiring this data for process design, chemical modeling, and structure-property relationship studies.

Compound Identification

(1-Methylheptyl)benzene is an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a 1-methylheptyl group.

Identifier	Value
Chemical Formula	C ₁₄ H ₂₂ [1] [2]
Molecular Weight	190.32 g/mol [1] [2] [3]
CAS Registry Number	777-22-0 [1] [2] [3]
IUPAC Name	(1-Methylheptyl)benzene [1] [3]
Synonyms	2-Phenoctane, Octane, 2-phenyl- [1] [2] [3]
InChI Key	GTYIGAUPHJCMLF-UHFFFAOYSA-N [1] [2] [3]

Thermochemical Data Summary

The following tables summarize the key thermochemical and physical properties of (1-Methylheptyl)benzene. Data is compiled from the NIST Chemistry WebBook and the Cheméo database.[\[1\]](#)[\[3\]](#)

Table 1: Enthalpy and Gibbs Free Energy Data

Property	Value	Units	Source
Enthalpy of Formation (Gas, ΔfH°_{gas})	-99.9 \pm 11.0	kJ/mol	Cheméo [3]
Enthalpy of Vaporization ($\Delta_{vap}H^\circ$)	61.6	kJ/mol	Stephenson and Malanowski, 1987 [1] [4]
Enthalpy of Vaporization (Standard, $\Delta_{vap}H^\circ$)	70.0	kJ/mol	Reid, 1972 [1] [4]
Enthalpy of Fusion (Standard, $\Delta_{fus}H^\circ$)	25.1 \pm 0.8	kJ/mol	Cheméo [3]
Standard Gibbs Free Energy of Formation (ΔfG°)	170.8 \pm 11.2	kJ/mol	Cheméo [3]

Table 2: Heat Capacity and Entropy

Property	Value	Units	Temperature (K)	Source
Ideal Gas Heat				
Capacity (Cp,gas)	363.36	J/mol·K	298.15	Cheméo[3]
Ideal Gas Heat				
Capacity (Cp,gas)	572.58	J/mol·K	500.00	Cheméo[3]
Ideal Gas Heat				
Capacity (Cp,gas)	759.72	J/mol·K	750.00	Cheméo[3]
Ideal Gas Heat				
Capacity (Cp,gas)	902.93	J/mol·K	1000.00	Cheméo[3]

Table 3: Phase Transition Properties

Property	Value	Units	Source
Normal Boiling Point (Tboil)	522.65	K	Plaskunova, Shapovalova, et al., 1986[1][4]
Normal Melting Point (Tfus)	234.3	K	Schiessler, 1947[1][4]

Experimental Protocols

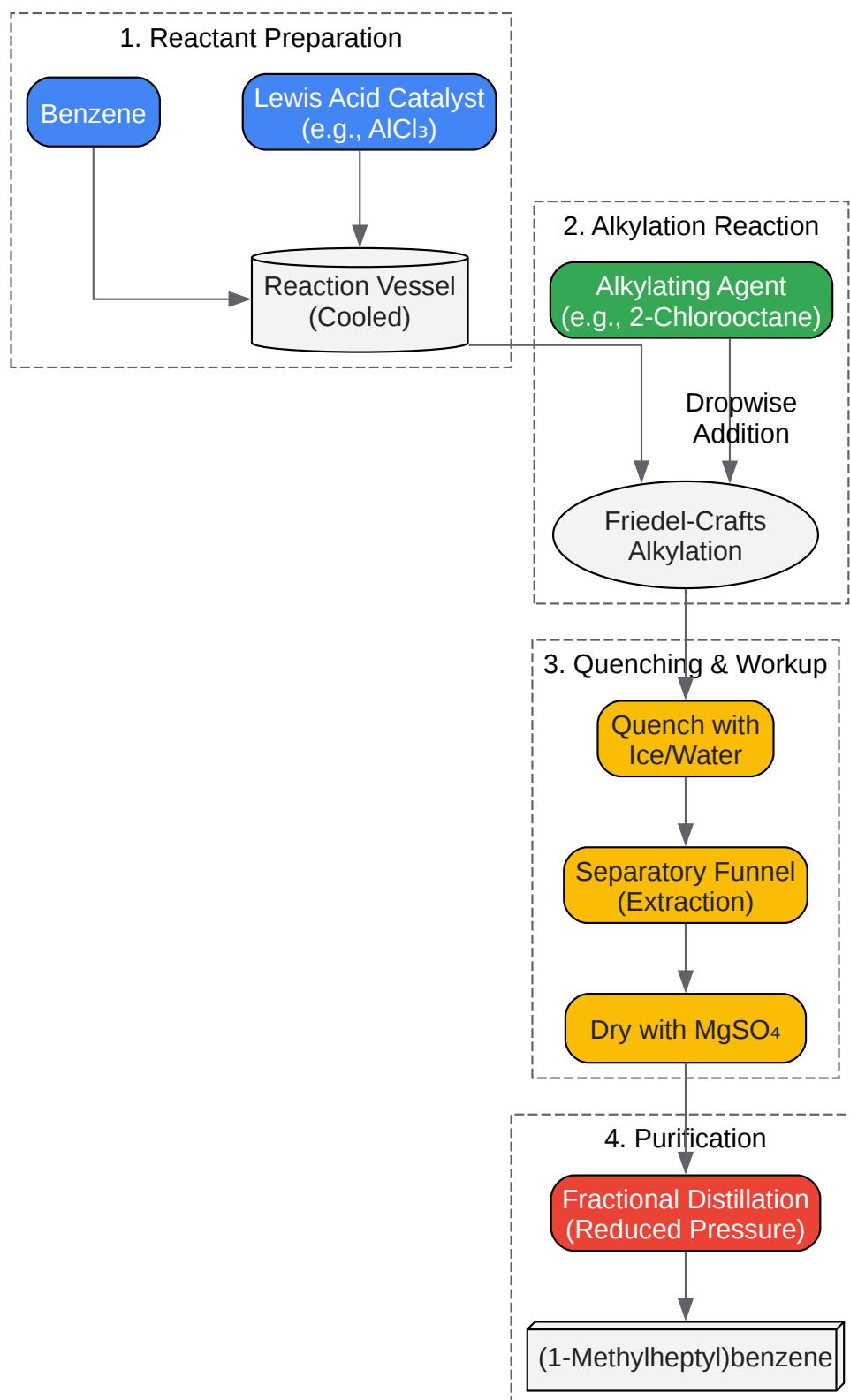
While detailed experimental procedures for the synthesis and analysis of (1-Methylheptyl)benzene are not extensively published, the methodologies can be inferred from standard practices for similar long-chain alkylbenzenes.[5]

Synthesis via Friedel-Crafts Alkylation

The synthesis of (1-Methylheptyl)benzene is typically achieved through the Friedel-Crafts alkylation of benzene. This reaction involves treating benzene with an alkylating agent, such as 2-chlorooctane or 1-octene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3).

Workflow:

- **Reactant Preparation:** Benzene is cooled in a reaction vessel equipped with a stirrer and a dropping funnel. A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl_3) is added.
- **Alkylation:** The alkylating agent (e.g., 2-chlorooctane) is added dropwise to the benzene-catalyst mixture while maintaining a low temperature to control the reaction rate and minimize side reactions.
- **Quenching:** After the addition is complete, the reaction is stirred for a specified period. The mixture is then quenched by slowly pouring it over ice and water to deactivate the catalyst.
- **Extraction & Purification:** The organic layer is separated, washed with a dilute acid and then with water, and dried over an anhydrous salt (e.g., MgSO_4). The final product is purified by fractional distillation under reduced pressure.



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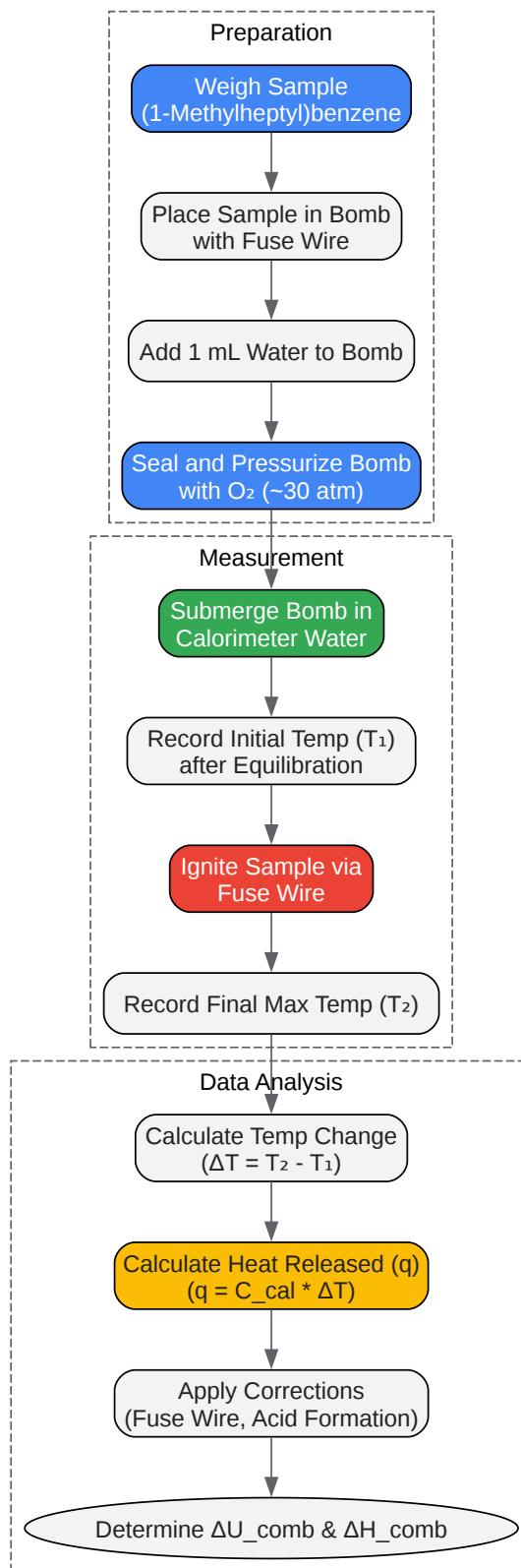
Caption: Synthesis workflow for (1-Methylheptyl)benzene.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation is often derived from the enthalpy of combustion, which is measured experimentally using a bomb calorimeter.

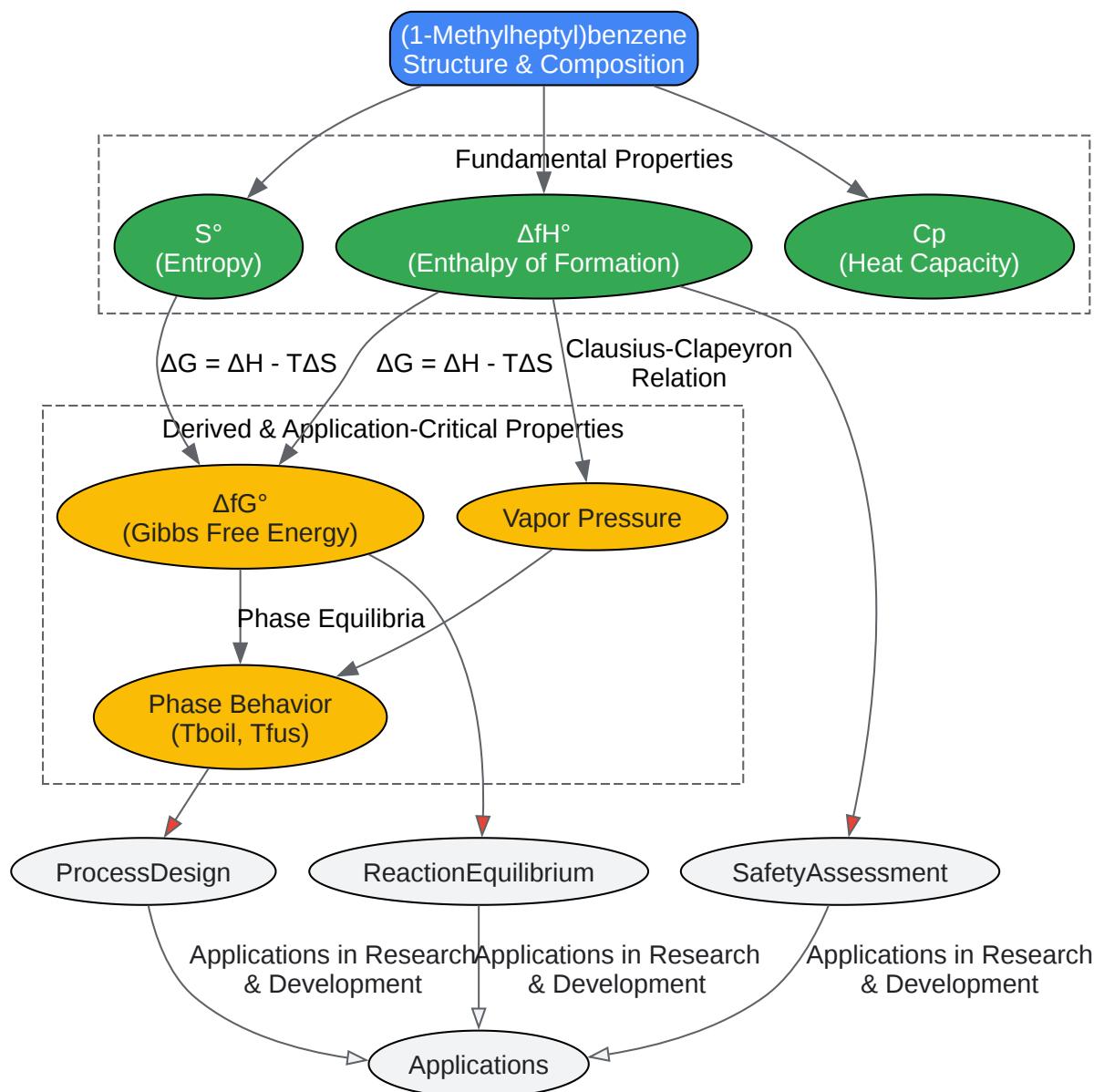
Experimental Protocol:

- **Sample Preparation:** A precisely weighed sample (typically around 1 gram) of (1-Methylheptyl)benzene is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb". A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
- **Assembly and Pressurization:** A fuse wire is positioned to make contact with the sample and connected to two electrodes. The bomb is sealed and pressurized with excess pure oxygen to approximately 30 atm.
- **Calorimetry:** The sealed bomb is submerged in a known volume of water in an insulated outer container (a dewar). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.
- **Data Acquisition:** The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Calculation:** The total heat released (q) is calculated from the observed temperature change (ΔT) and the previously determined heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb. From this, the internal energy change of combustion (ΔU_{comb}) is determined. The enthalpy of combustion (ΔH_{comb}) is then calculated using the relationship $\Delta H = \Delta U + \Delta(pV)$.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for Bomb Calorimetry.

Signaling Pathways and Logical Relationships

As a synthetic hydrocarbon, (1-Methylheptyl)benzene is not known to be involved in biological signaling pathways. Its primary relevance in a drug development context would be as a potential impurity, a starting material for synthesis, or as a non-polar compound in formulation or toxicology studies. Its thermochemical properties are crucial for understanding its stability, energy content, and behavior in various physical and chemical processes. The logical relationship of its core properties is foundational to chemical engineering and process safety, as depicted below.



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Caption: Interrelation of thermochemical properties.

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